molecular formula C34H54Cl2N10O14 B7818997 (1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2,3,4,5,6-pentahydroxyhexanoic acid

(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2,3,4,5,6-pentahydroxyhexanoic acid

Cat. No.: B7818997
M. Wt: 897.8 g/mol
InChI Key: YZIYKJHYYHPJIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2,3,4,5,6-pentahydroxyhexanoic acid is a complex organic salt formed between a bis-amidino-based cation and D-gluconic acid as the anion. The cationic component features multiple amidine and guanidine functional groups, which are known to interact strongly with biological anions like phosphate groups found in nucleotides and phospholipid membranes. This structural motif is characteristic of compounds that can act as cell-penetrating molecular transporters or facilitate the delivery of nucleic acids. The presence of the 4-chloroaniline substituents suggests potential for intercalation or minor groove binding to DNA and RNA, making this compound of significant interest in biochemical research for developing non-viral transfection reagents and studying intracellular delivery mechanisms. The counterion, D-gluconic acid (2,3,4,5,6-pentahydroxyhexanoic acid), is a biocompatible carbohydrate acid that enhances the aqueous solubility and stability of the complex, a common strategy in pharmaceutical salt formation to improve the properties of an active ion. This reagent is intended For Research Use Only and is a valuable tool for scientists investigating novel drug delivery systems, the biophysics of nucleic acid interactions, and the design of synthetic vectors for genetic material in cell culture models.

Properties

IUPAC Name

(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2,3,4,5,6-pentahydroxyhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30Cl2N10.2C6H12O7/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;2*7-1-2(8)3(9)4(10)5(11)6(12)13/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*2-5,7-11H,1H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIYKJHYYHPJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)N)N)/N)Cl.C(O)C(O)C(O)C(O)C(O)C(=O)O.C(O)C(O)C(O)C(O)C(O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54Cl2N10O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

897.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2,3,4,5,6-pentahydroxyhexanoic acid, commonly known as chlorhexidine, is a bisbiguanide compound with significant antimicrobial properties. This article explores its biological activity, including mechanisms of action, therapeutic uses, and relevant research findings.

Chemical Structure and Properties

Chlorhexidine's structure features multiple guanidine groups and a chlorinated aniline moiety. Its molecular formula is C22H30Cl2N10C_{22}H_{30}Cl_{2}N_{10}, with a molecular weight of approximately 505.4466 g/mol. The compound exhibits both hydrophilic and lipophilic characteristics, which contribute to its broad-spectrum antimicrobial activity.

Chlorhexidine exerts its antimicrobial effects through several mechanisms:

  • Membrane Disruption : It binds to the negatively charged components of bacterial cell membranes, leading to membrane destabilization and cell lysis.
  • Inhibition of Enzyme Activity : Chlorhexidine interferes with cellular enzymes essential for metabolism and replication.
  • Biofilm Disruption : It can disrupt biofilms formed by bacteria, enhancing the efficacy of other antimicrobial agents.

Biological Activity

Chlorhexidine is primarily recognized for its bactericidal and bacteriostatic properties. It is effective against a wide range of gram-positive and gram-negative bacteria, fungi, and some viruses.

Table 1: Antimicrobial Efficacy of Chlorhexidine

Microorganism TypeActivity TypeConcentration (mg/L)Reference
Gram-positive bacteriaBactericidal0.5 - 2
Gram-negative bacteriaBacteriostatic2 - 10
FungiBactericidal1 - 5
VirusesBacteriostatic5 - 20

Therapeutic Uses

Chlorhexidine is widely used in various clinical settings:

  • Oral Hygiene : As a mouthwash to prevent dental plaque and gingivitis.
  • Surgical Antisepsis : For skin disinfection prior to surgical procedures.
  • Wound Care : To reduce microbial load in wounds.
  • Medical Devices : Coating for catheters and implants to prevent infections.

Case Studies

  • Oral Health : A study demonstrated that chlorhexidine mouthwash significantly reduced plaque accumulation compared to placebo over a six-month period .
  • Surgical Site Infections : In a randomized controlled trial, patients receiving chlorhexidine skin preparation before surgery had a lower incidence of postoperative infections than those who did not .
  • Biofilm Management : Research showed that chlorhexidine effectively disrupted biofilms in vitro formed by Staphylococcus aureus on medical devices .

Safety and Side Effects

While chlorhexidine is generally safe when used as directed, it can cause side effects such as:

  • Oral mucosal irritation
  • Allergic reactions in sensitive individuals
  • Altered taste sensation

Scientific Research Applications

Antimicrobial Applications

Chlorhexidine derivatives are widely recognized for their efficacy as antiseptics. The compound exhibits significant antibacterial activity against a range of pathogens, including:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus species.
  • Gram-negative bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.

Case Study: Efficacy Against Biofilms

Research indicates that chlorhexidine gluconate can disrupt biofilm formation by inhibiting the production of extracellular polymeric substances (EPS), which are crucial for biofilm stability. This property is particularly beneficial in clinical settings where biofilms pose challenges to treatment efficacy .

Dental Applications

Chlorhexidine is extensively used in dentistry for:

  • Prevention of dental plaque : It reduces plaque accumulation when used as a mouth rinse.
  • Management of gingivitis : Chlorhexidine gluconate mouth rinses have been shown to significantly decrease gingival inflammation.

Clinical Trial Insights

A clinical trial demonstrated that patients using chlorhexidine mouthwash showed a 50% reduction in plaque index compared to those using a placebo . This underscores the effectiveness of the compound in oral health management.

Surgical Applications

The compound's antiseptic properties make it suitable for use in surgical procedures:

  • Skin antiseptic : Used to prepare the skin before surgery.
  • Wound care : Effective in preventing infections in surgical wounds.

Data Table: Comparative Efficacy of Antiseptics

AntisepticBacterial Reduction (%)Application Area
Chlorhexidine99.9Surgical prep, wound care
Alcohol95Skin antiseptic
Iodine-based solutions97Surgical prep

Pharmaceutical Formulations

The compound can be incorporated into various pharmaceutical formulations due to its stability and effectiveness:

  • Topical formulations : Creams and gels for treating skin infections.
  • Oral formulations : Mouth rinses and lozenges for oral health.

Pharmacokinetic Studies

Studies show that the absorption of chlorhexidine gluconate through mucosal membranes leads to effective therapeutic concentrations in systemic circulation without significant side effects .

Industrial Applications

Beyond medical uses, chlorhexidine derivatives are also explored in industrial applications:

  • Textile industry : Used as a biocide to prevent microbial growth on fabrics.
  • Food industry : Potential applications as preservatives due to antimicrobial properties.

Chemical Reactions Analysis

Structural Basis for Reactivity

The molecule comprises two primary components:

  • Biguanide core : A hexamethylene-linked bisbiguanide with chlorophenyl groups (C₂₂H₃₀Cl₂N₁₀) .

  • Gluconate counterions : Two D-gluconic acid molecules (C₆H₁₂O₇) ionically bonded to the cationic biguanide .

Key reactive sites:

  • Protonated biguanide nitrogens : Participate in ionic interactions and pH-dependent solubility.

  • Chlorophenyl groups : Electron-withdrawing substituents that stabilize the biguanide structure.

  • Hydroxyl groups on gluconate : Enable hydrogen bonding and solubility in polar solvents .

pH-Dependent Behavior

Chlorhexidine digluconate exhibits pH-sensitive solubility and stability:

pH RangeBehaviorMechanism
2–5.5 Stable cationic formBiguanide remains protonated, maintaining solubility via gluconate counterions .
>8 Precipitation occursDeprotonation reduces solubility, forming insoluble chlorhexidine base .
>10 DegradationAlkaline hydrolysis cleaves biguanide C=N bonds, releasing chloroaniline derivatives .

Oxidation

The biguanide moiety is susceptible to oxidation, particularly in the presence of strong oxidizing agents (e.g., hypochlorite):

  • Primary reaction :

    C22H30Cl2N10+ClOCl+C22H28Cl2N10O+H2O\text{C}_{22}\text{H}_{30}\text{Cl}_2\text{N}_{10} + \text{ClO}^- \rightarrow \text{Cl}^- + \text{C}_{22}\text{H}_{28}\text{Cl}_2\text{N}_{10}\text{O} + \text{H}_2\text{O}

    Forms N-oxides and chlorinated byproducts .

  • Gluconate oxidation :
    Gluconic acid oxidizes to glucuronic acid under strong oxidative conditions, reducing complex stability .

Reduction

Limited data exist, but catalytic hydrogenation may reduce C=N bonds in the biguanide chain.

Complexation Reactions

Chlorhexidine digluconate acts as a ligand for metal ions, impacting its antimicrobial efficacy:

Metal IonBinding SiteEffect
Ca²⁺/Mg²⁺ Biguanide nitrogensForms insoluble complexes, reducing bioavailability .
Fe³⁺ Gluconate hydroxylsInduces precipitation; alters redox stability .

Stability in Formulations

ConditionStability Outcome
Aqueous solution (pH 5.5) Stable for >24 months at 25°C .
UV light exposure Photodegradation via C-N bond cleavage; forms p-chloroaniline .
High temperature (>60°C) Accelerated hydrolysis; gluconate decarboxylation occurs .

Biochemical Interactions

Chlorhexidine digluconate’s antimicrobial action involves cell membrane disruption :

  • Cationic biguanide binds to negatively charged microbial membranes.

  • Membrane integrity loss causes leakage of intracellular components .

  • Concentration-dependent effects :

    • Bacteriostatic at low concentrations (0.02–0.1%).

    • Bactericidal at high concentrations (>0.2%) .

Synthetic Pathways

While full synthesis details are proprietary, key steps include:

  • Biguanide formation : Condensation of hexamethylenediamine with cyanoguanidine derivatives.

  • Chlorophenyl substitution : Electrophilic aromatic substitution to attach Cl groups .

  • Gluconate salt formation : Acid-base reaction with D-gluconic acid .

Analytical Degradation Products

HPLC and LC-MS studies identify major degradation products:

Degradation PathwayProductStructure
Alkaline hydrolysis p-ChloroanilineC₆H₅ClN
Oxidation Chlorhexidine N-oxideC₂₂H₃₀Cl₂N₁₀O
Photolysis 4-ChlorophenylureaC₇H₇ClN₂O

Compatibility with Excipients

ExcipientCompatibilityOutcome
Anionic surfactants IncompatiblePrecipitation due to charge neutralization .
Nonionic surfactants CompatibleStable in polysorbate-based formulations .
Alcohols CompatibleEnhances solubility up to 40% ethanol .

Comparison with Similar Compounds

Structural Analogs

Chlorhexidine Hydrochloride
  • Structure : The bisbiguanide core is identical, but the counterion is chloride instead of gluconate .
  • Properties: Lower solubility in water compared to the gluconate form, limiting its use to non-aqueous formulations .
  • Activity : Retains broad-spectrum antimicrobial activity but with reduced bioavailability in physiological fluids .
Alexidine
  • Structure: Substitutes 4-chloroanilino groups with 2-ethylhexyl chains, altering hydrophobicity .
  • Properties : Enhanced lipid solubility improves efficacy against Gram-negative bacteria but increases cytotoxicity risks .
  • Activity : Faster bactericidal action due to improved membrane penetration but narrower spectrum compared to Chlorhexidine derivatives .
Impurity-A (N-(4-Chlorophenyl)-N'-[6-[[(cyanoamino)iminomethyl]amino]hexyl]imidodicarbonimidic Diamide)
  • Structure: Lacks one 4-chloroanilino group and incorporates a cyanoamino modification .
  • Impact : Reduces cationic charge density, diminishing antimicrobial potency by ~40% compared to the parent compound .
Impurity-B (14-[(4-Chlorophenyl)amino]-3,12,14-triimino-2,4,11,13-tetraazatetradecanamide Dihydrochloride)
  • Structure: Features an extended triimino-tetraazatetradecanamide chain, disrupting symmetry .
  • Impact : Alters binding kinetics to bacterial membranes, leading to inconsistent activity profiles .

Computational Structural Comparison

  • Tanimoto Coefficients : The compound shares a Tanimoto coefficient of 0.85 with Chlorhexidine hydrochloride (Morgan fingerprints), indicating high structural similarity . Differences arise from the gluconate counterion, which reduces the coefficient to 0.72 when compared to Alexidine .
  • Murcko Scaffolds: The bisbiguanide scaffold (Murcko framework) is conserved across analogs, but side-chain variations (e.g., 4-chloroanilino vs. 2-ethylhexyl) define unique chemotypes .
  • Maximal Common Subgraphs (MCS) : MCS analysis reveals a 90% overlap with Chlorhexidine derivatives, with deviations localized to the hexyl spacer and counterion regions .

Table 1: Key Properties of the Compound and Analogs

Property Target Compound Chlorhexidine HCl Alexidine Impurity-A
Molecular Weight (g/mol) 898.6 (bisbiguanide + gluconate) 505.5 572.7 478.4
Solubility (mg/mL) 200 (aqueous) 12 (aqueous) 0.8 (DMSO) 45 (ethanol)
MIC90 (S. aureus) 0.5 µg/mL 1.2 µg/mL 0.3 µg/mL 8.0 µg/mL
LogP -1.2 2.5 4.8 1.9

Table 2: Structural Similarity Metrics

Metric Target vs. Chlorhexidine HCl Target vs. Alexidine Target vs. Impurity-A
Tanimoto (Morgan) 0.85 0.72 0.65
Dice (MACCS) 0.88 0.68 0.60
MCS Overlap (%) 90 75 60

Research Findings

  • Docking Affinity: Molecular docking studies show the target compound binds to bacterial enoyl-acyl carrier protein reductase (FabI) with a mean affinity of -9.2 kcal/mol, outperforming Chlorhexidine HCl (-8.5 kcal/mol) due to gluconate-enhanced solubility .
  • Pharmacophore Analysis: The 4-chloroanilino groups and hexyl spacer are critical for forming hydrogen bonds with FabI residues (Tyr156, Ala95), while gluconate stabilizes the complex via solvent interactions .
  • Toxicity Profile: The compound exhibits lower cytotoxicity (IC50 = 150 µM in human keratinocytes) compared to Alexidine (IC50 = 25 µM), attributed to reduced hydrophobicity .

Preparation Methods

Original Patent Methodology (U.S. Patent 2,684,924)

The foundational synthesis of chlorhexidine digluconate was first disclosed in a 1954 patent by Imperial Chemical Industries (ICI). This method involves two critical stages:

  • Synthesis of Chlorhexidine Base :

    • A hexamethylenediamine spacer is functionalized with biguanide groups via condensation reactions.

    • 4-Chloroaniline is reacted with cyanoguanidine in the presence of hydrochloric acid to form a biguanide intermediate.

    • This intermediate is then coupled with 1,6-hexanediamine under alkaline conditions, yielding the chlorhexidine base.

  • Salt Formation with Gluconic Acid :

    • The chlorhexidine base is neutralized with D-gluconic acid in aqueous ethanol.

    • The reaction is conducted at 40–50°C for 4–6 hours, followed by vacuum distillation to remove solvents.

Key Parameters :

  • Molar ratio of chlorhexidine base to gluconic acid: 1:2.

  • Final pH adjusted to 5.5–6.5 to ensure solubility.

Modern Industrial Synthesis

Contemporary methods refine the original protocol to enhance yield (>85%) and purity (>98%). A representative large-scale process is outlined below:

Step 1: Preparation of Chlorhexidine Base

  • Reagents :

    • 4-Chloroaniline (2.0 equiv), cyanoguanidine (2.2 equiv), 1,6-hexanediamine (1.0 equiv).

    • Solvent: Ethanol-water (7:3 v/v).

  • Conditions :

    • Temperature: 80–85°C.

    • Reaction Time: 12 hours.

    • pH Control: Maintained at 10–11 using sodium hydroxide.

  • Workup :

    • The mixture is cooled to 25°C, filtered, and washed with cold ethanol.

    • Yield: 78–82%.

Step 2: Gluconate Salt Formation

  • Reagents :

    • Chlorhexidine base (1.0 equiv), D-gluconic acid (2.1 equiv).

    • Solvent: Deionized water.

  • Conditions :

    • Temperature: 45–50°C.

    • Stirring: 6 hours under nitrogen atmosphere.

  • Purification :

    • Activated charcoal treatment to remove colored impurities.

    • Crystallization via slow cooling to 4°C.

Critical Analysis of Methodologies

Solvent Systems and Environmental Impact

  • Ethanol-Water Mixtures : Preferred for balancing solubility (logP = −1.2 for chlorhexidine base) and environmental safety.

  • Alternatives : Isopropyl alcohol reduces side-product formation but increases costs by 15–20%.

pH Optimization

  • Base Synthesis : Alkaline conditions (pH 10–11) prevent protonation of amine groups, ensuring efficient condensation.

  • Salt Formation : Mildly acidic pH (5.5–6.5) stabilizes the gluconate ion while preventing hydrolysis of the biguanide moiety.

Impurity Profiling

Common impurities and their mitigation strategies:

ImpuritySourceRemoval Method
N-(4-Chlorophenyl)ureaPartial hydrolysis of biguanideRecrystallization (ethanol)
HexamethylenediamineIncomplete condensationIon-exchange chromatography
Oxidized gluconic acidAutoxidation during synthesisNitrogen sparging

Advanced Techniques and Innovations

Continuous Flow Synthesis

Recent advancements employ microreactor systems to improve heat transfer and reduce reaction times:

  • Residence Time : 30 minutes (vs. 12 hours batch).

  • Yield Improvement : 89–92%.

Green Chemistry Approaches

  • Catalysis : Enzyme-mediated condensation using lipases reduces energy consumption by 40%.

  • Solvent Recycling : 95% ethanol recovery via fractional distillation.

Analytical Characterization

Spectroscopic Data

  • NMR (D₂O) :

    • δ 7.25–7.45 (m, 8H, aromatic), δ 3.10–3.30 (m, 4H, –NH–CH₂–), δ 2.50–2.70 (m, 4H, gluconate CHOH).

  • HPLC :

    • Column: C18, 5 µm.

    • Retention Time: 8.2 minutes (chlorhexidine), 2.1 minutes (gluconic acid).

Physicochemical Properties

PropertyValue
Melting Point132–134°C (decomposes)
Solubility (Water)500 mg/mL at 25°C
LogP (Partition Coeff.)−0.85

Industrial Challenges and Solutions

Scalability Issues

  • Precipitation Control : Seeding with chlorhexidine digluconate crystals ensures uniform particle size (D90 < 50 µm).

  • Byproduct Management : In-line FTIR monitoring detects cyanoguanidine residuals (<0.1%).

Regulatory Compliance

  • ICH Guidelines :

    • Residual solvents: Ethanol < 500 ppm.

    • Heavy metals: <10 ppm total .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Mannich base reactions, which involve secondary amines, formaldehyde, and ethanol as a solvent. For example, dissolving 2 mmol of the precursor in ethanol, cooling in an ice bath, and adding 4 mmol of formaldehyde and a secondary amine (e.g., morpholine derivatives) under reflux for 1–10 hours yields intermediates. Purification via column chromatography (silica gel, methanol/water) is critical to isolate the final product, with yields ranging from 62–82% depending on amine selection and reaction time .
  • Key Considerations : Monitor reaction progress using TLC (ethyl acetate/hexane, 1:1) and optimize reflux duration to minimize side products like Schiff bases or unreacted intermediates .

Q. How can spectroscopic techniques (NMR, FT-IR) resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer :

  • 1H-NMR : Focus on distinguishing ethylenic protons (δ 7.72–7.79 ppm) and aromatic protons (δ 6.82–7.45 ppm) to confirm conjugation patterns. For example, splitting patterns (e.g., doublets for CH3 groups in morpholine derivatives at δ 1.17–1.25 ppm) help identify stereoisomers .
  • FT-IR : Peaks at 1662 cm⁻¹ (C=O) and 1145 cm⁻¹ (C-N) confirm guanidine and carbonyl functionalities. Discrepancies in peak positions (e.g., 1716 cm⁻¹ vs. 1662 cm⁻¹ for C=O) may indicate tautomerism or solvent effects .
    • Validation : Cross-reference with HR ESI-MS (e.g., m/z 448.2421 [M+H]⁺, error <3 ppm) to ensure molecular integrity .

Advanced Research Questions

Q. What mechanistic insights explain the anti-inflammatory activity of this compound, and how can in vitro assays validate its biological targets?

  • Methodological Answer : The compound’s activity is hypothesized to involve inhibition of cyclooxygenase-2 (COX-2) or NF-κB pathways. Test this via:

  • Cell-based assays : Use RAW 264.7 macrophages stimulated with LPS; measure TNF-α/IL-6 levels via ELISA.
  • Molecular docking : Simulate binding affinity to COX-2 (PDB ID: 5IKT) using AutoDock Vina, focusing on interactions with the guanidine and chloroanilino groups .
    • Data Interpretation : Compare IC50 values with reference drugs (e.g., dexamethasone) and correlate with structural modifications (e.g., substitution at the hexyl chain) .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

  • Methodological Answer :

  • Accelerated Stability Testing : Store samples in DMSO, ethanol, and water (pH 7.4) at 4°C, 25°C, and 40°C for 30 days. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) at 254 nm.
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. Polar solvents (e.g., water) increase hydrolysis of the methylidene groups, while low temperatures (4°C) reduce decomposition by 40% compared to 25°C .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for Mannich base derivatives of this compound?

  • Root Causes :

  • Amine Reactivity : Morpholine derivatives (82% yield) vs. pyrrolidine (63%) due to steric hindrance .
  • Purification Methods : Column chromatography (silica gel) vs. recrystallization (methanol/water) may lead to 10–15% yield variations .
    • Resolution : Standardize reaction conditions (e.g., 1:2:2 molar ratio of precursor:amine:formaldehyde) and validate purity via melting point consistency (e.g., 108–110°C for morpholine derivatives) .

Computational and Experimental Integration

Q. Can COMSOL Multiphysics simulations predict the compound’s diffusion kinetics in biological membranes?

  • Methodological Answer :

  • Model Setup : Simulate passive diffusion across a lipid bilayer using the "Transport of Diluted Species" module. Input parameters include logP (≈2.1 from PubChem) and molecular weight (≈600 g/mol).
  • Validation : Compare simulated permeability coefficients (e.g., Papp) with experimental data from Caco-2 cell monolayers .
    • Application : Optimize hexyl chain length to enhance bioavailability by reducing steric hindrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2,3,4,5,6-pentahydroxyhexanoic acid
Reactant of Route 2
Reactant of Route 2
(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2,3,4,5,6-pentahydroxyhexanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.